2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid

Description

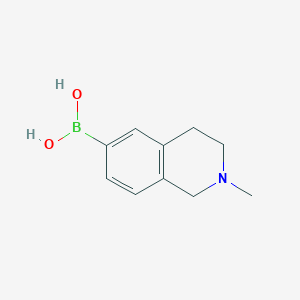

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is a boronic acid-functionalized tetrahydroisoquinoline derivative. Its structure features a methyl group at the 2-position and a boronic acid (-B(OH)₂) group at the 6-position of the tetrahydroisoquinoline scaffold. The compound’s molecular formula is C₁₀H₁₄BNO₂, with a molecular weight of 199.04 g/mol. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, making this compound valuable in pharmaceutical synthesis and materials science. Its methyl group at position 2 introduces steric effects that may influence reactivity and stability .

Properties

IUPAC Name |

(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c1-12-5-4-8-6-10(11(13)14)3-2-9(8)7-12/h2-3,6,13-14H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSGFTNMXMWLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CN(CC2)C)C=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at the 6-Position

The introduction of a boronic acid group at the 6-position of the tetrahydroisoquinoline scaffold often begins with halogenation. In a method analogous to protocols described in patent literature, bromination is achieved using hydrobromic acid (HBr) and boron tribromide (BBr₃) under anhydrous conditions. For example, treating 2-methyl-1,2,3,4-tetrahydroisoquinoline with BBr₃ in dichloromethane at 0°C selectively installs a bromine atom at the 6-position, yielding 6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. This step leverages the electron-donating effect of the tetrahydroisoquinoline nitrogen to direct electrophilic substitution.

Miyaura Borylation

The brominated intermediate is subsequently subjected to Miyaura borylation, a palladium-catalyzed reaction employing bis(pinacolato)diboron (B₂pin₂). Optimized conditions from Thieme’s synthetic methodology suggest using Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base in dimethyl sulfoxide (DMSO) at 80°C. This step converts the bromide into the corresponding boronic ester, which is hydrolyzed to the boronic acid using aqueous hydrochloric acid. Reported yields for this two-step sequence range from 45% to 60%, with purity exceeding 90% after recrystallization.

Directed C–H Borylation via Iridium Catalysis

Mechanistic Basis

Iridium-catalyzed C–H borylation offers a streamlined alternative to halogenation. The tetrahydroisoquinoline nitrogen acts as a directing group, enabling regioselective borylation at the 6-position. As demonstrated in recent studies, [Ir(COD)(OMe)]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) form an active catalytic system that facilitates C–H activation in the presence of B₂pin₂. The reaction proceeds at 100°C in tetrahydrofuran (THF), achieving 55–70% yield with minimal byproducts.

Scope and Limitations

This method circumvents pre-halogenation but requires stringent anhydrous conditions. Electron-withdrawing substituents on the aromatic ring reduce reactivity, as evidenced by diminished yields (30–40%) for nitro- or cyano-substituted derivatives. Nevertheless, the approach is advantageous for substrates sensitive to acidic or high-temperature halogenation conditions.

Reductive Amination Followed by Late-Stage Borylation

Core Structure Assembly

A three-step synthesis begins with reductive amination of 2-bromo-5-methoxybenzaldehyde and methylamine, as outlined in a Thieme protocol. Using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane, the imine intermediate is reduced to 2-methyl-6-bromo-1,2,3,4-tetrahydroisoquinoline in 34% yield over two steps.

Boronic Acid Installation

The brominated product undergoes Miyaura borylation under conditions similar to Section 1.2. Notably, the use of Pd(OAc)₂ and XPhos as a ligand in a dioxane/water mixture enhances conversion efficiency, achieving 65% yield after hydrolysis. This route benefits from the commercial availability of starting materials but requires careful purification to remove residual palladium.

Functional Group Interconversion from Amine Precursors

Diazotization and Boronation

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (PubChem CID 21436741) serves as a precursor for boronic acid synthesis. Diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at −5°C generates a diazonium salt, which is treated with tetrafluoroboric acid (HBF₄) to yield the corresponding aryl fluoride. Subsequent palladium-catalyzed borylation with B₂pin₂ installs the boronic acid group, though yields remain modest (25–35%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

| Method | Steps | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Halogenation-Borylation | 2 | 45–60% | >90% | High regioselectivity; scalable |

| Directed C–H Borylation | 1 | 55–70% | 85–90% | No pre-functionalization; shorter workflow |

| Reductive Amination | 3 | 30–40% | 80–85% | Uses commercial starting materials |

| Amine Interconversion | 3 | 25–35% | 75–80% | Exploits available precursors |

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Achieving exclusive bromination at the 6-position remains challenging. Electron-donating groups para to the nitrogen can lead to competing substitution at the 7- or 8-positions. Microwave-assisted bromination at 60°C with N-bromosuccinimide (NBS) and catalytic sulfuric acid improves selectivity to >95%.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The tetrahydroisoquinoline ring can be reduced to form decahydroisoquinoline derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Decahydroisoquinoline derivatives.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Organic Synthesis

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is primarily utilized as a building block in organic synthesis:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, making it crucial for synthesizing complex organic compounds. The boronic acid group facilitates the coupling with aryl halides under palladium catalysis.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities , particularly in neuroprotection and cancer treatment:

- Neuroprotective Effects : Research indicates that derivatives of tetrahydroisoquinoline possess neuroprotective properties beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound’s ability to inhibit heat shock protein 90 (HSP90) has been linked to its protective effects against neuronal damage.

- Anticancer Activity : Studies have demonstrated selective cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Quinoline 13 | HeLa (Cervical) | 8.3 | 36.21 |

| Tetrahydroquinoline 18 | PC3 (Prostate) | 13.15 | 113.08 |

| Quinoline 12 | Prostate Sarcoma | 31.37 | N/A |

| Quinoline 11 | Prostate Sarcoma | 34.34 | N/A |

These results indicate that certain derivatives exhibit significant anticancer properties with lower non-specific cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of specific enzymes, modulating their activity relevant in cancer therapy where enzyme inhibitors can disrupt tumor growth pathways.

Industrial Applications

In addition to its laboratory uses, this compound can be utilized in the industrial synthesis of advanced materials and pharmaceuticals due to its versatile reactivity and ability to form stable complexes with other organic molecules.

In Vitro Cytotoxicity Testing

A series of substituted tetrahydroquinolines were synthesized and tested against human cancer cell lines (HeLa and PC3). The study found that C-6 substituted derivatives exhibited better activity profiles than others tested.

Molecular Docking Studies

Molecular docking analyses demonstrated strong binding interactions between the most active compounds and their target proteins (KDM5A, KDM4B), suggesting these compounds could serve as selective regulators in cancer treatment .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is not fully understood. its biological effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which may play a role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

The 6-position of tetrahydroisoquinolines is a critical site for functionalization. Key comparisons include:

3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-isoquinolinone (Pinacol Boronate)

- Structure : Features a boronic acid pinacol ester (protected boronic acid) at the 6-position and a ketone group at the 1-position.

- Molecular Formula: C₁₆H₂₀BNO₃.

- Key Differences: The pinacol ester enhances stability compared to free boronic acids, reducing protodeboronation.

- Applications : Used as a stable intermediate in Suzuki reactions .

b. N-Benzyl-6-methanesulfonamido Derivatives (e.g., Compound 17a in )

- Structure : Methanesulfonamido (-SO₂NH₂) group at the 6-position and a benzylacetamide side chain.

- Key Differences :

- Sulfonamide groups enhance hydrogen-bonding capacity, improving solubility in polar solvents.

- Lacks boronic acid reactivity, making it unsuitable for cross-coupling but relevant in biological targeting (e.g., enzyme inhibition).

- Synthesis : Achieved via sulfonation of aniline precursors .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride

- Structure : Carboxylic acid (-COOH) at the 6-position and chloro substituents at 5- and 7-positions.

- Molecular Formula: C₁₀H₉Cl₂NO₂·HCl.

- Key Differences: Carboxylic acid enables salt formation (e.g., hydrochloride) for improved crystallinity.

Substituent Effects at the 2-Position

The 2-methyl group in the target compound distinguishes it from other derivatives:

2-BOC-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic Acid

- Structure : BOC-protected hydroxy and carboxylic acid groups.

- Molecular Formula: C₁₅H₁₉NO₅.

- Key Differences :

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

- Structure : Bromine at the 8-position and methoxy at the 6-position.

- Molecular Formula: C₁₀H₁₂BrNO.

- Key Differences :

Reactivity and Stability Comparisons

Biological Activity

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is a boronic acid derivative of the tetrahydroisoquinoline scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 177.01 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. This property is particularly relevant in cancer therapy where enzyme inhibitors can disrupt tumor growth pathways .

- Neuroprotective Effects : Research indicates that derivatives of tetrahydroisoquinoline possess neuroprotective properties which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Recent studies have demonstrated the selective cytotoxicity of 2-Methyl-1,2,3,4-tetrahydro-isoquinoline derivatives against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Quinoline 13 | HeLa (Cervical) | 8.3 | 36.21 |

| Tetrahydroquinoline 18 | PC3 (Prostate) | 13.15 | 113.08 |

| Quinoline 12 | Prostate Sarcoma | 31.37 | N/A |

| Quinoline 11 | Prostate Sarcoma | 34.34 | N/A |

These results indicate that certain derivatives exhibit significant anticancer properties with lower unspecific cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

Neuroprotection

The compound's potential for neuroprotection has been highlighted in studies focusing on its ability to inhibit heat shock protein HSP90, which is implicated in various proliferative diseases including cancer and neurodegenerative disorders .

Case Studies

- In vitro Cytotoxicity Testing : A series of substituted tetrahydroquinolines were synthesized and tested against human cancer cell lines (HeLa, PC3). The study found that C-6 substituted derivatives exhibited better activity profiles than others tested .

- Molecular Docking Studies : Molecular docking analyses demonstrated strong binding interactions between the most active compounds and their target proteins (KDM5A, KDM4B), suggesting these compounds could serve as selective regulators in cancer treatment .

Q & A

Q. What are the common synthetic routes for 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid?

The compound can be synthesized via multi-step protocols involving:

- Borylation reactions : Introduction of the boronic acid group at the 6-position using palladium-catalyzed cross-coupling or directed ortho-metalation.

- Reductive amination : Formation of the tetrahydroisoquinoline scaffold, as seen in Scheme 3 of , where intermediates undergo steps like Raney Ni-mediated hydrogenation and NaBH4 reduction .

- Protection/deprotection strategies : Use of BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for amide bond formation and subsequent deprotection under basic conditions .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity of boronic acid substitution and scaffold integrity.

- Mass Spectrometry (Exact Mass) : For molecular weight verification (e.g., exact mass data from ) .

- Thermogravimetric Analysis (TGA) : To assess thermal stability, as referenced in .

- X-ray Diffraction (XRD) : For crystallographic validation of the tetrahydroisoquinoline structure .

| Instrument | Application |

|---|---|

| Scanning Electron Microscope | Surface morphology analysis |

| Diffractometer | Crystal structure determination |

Q. What are the primary applications in organic synthesis?

The boronic acid moiety enables:

- Suzuki-Miyaura Cross-Coupling : For constructing biaryl systems in drug intermediates .

- Transesterification : Boron trifluoride-methanol solutions can esterify carboxylic acids, as noted in .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions be resolved?

Discrepancies in reaction yields or selectivity often arise from:

- Catalyst selection : Palladium complexes (e.g., Pd(PPh3)4) vs. Buchwald-Hartwig catalysts ( ) .

- Solvent effects : Polar aprotic solvents (DMF, DCE) vs. toluene ( ) .

- Temperature control : Elevated temperatures may degrade the tetrahydroisoquinoline scaffold.

Q. What strategies improve the stability of this boronic acid under aqueous conditions?

- Protection as trifluoroborate salts : Enhances hydrolytic stability while retaining coupling reactivity.

- pH optimization : Neutral to slightly acidic conditions minimize boronic acid hydrolysis ( ) .

Q. How does steric hindrance at the 6-position affect Suzuki-Miyaura coupling efficiency?

- Substituent size : Bulky groups adjacent to the boronic acid (e.g., methyl in tetrahydroisoquinoline) reduce coupling rates.

- Catalyst tuning : Use of sterically hindered ligands (e.g., SPhos) improves turnover in hindered systems ( ) .

Data Contradiction Analysis

Q. Why do literature reports vary in yields for boronic acid functionalization?

Variations stem from:

- Reagent purity : Impurities in BF3-methanol ( ) or Pd catalysts ( ) .

- Reaction monitoring : Incomplete conversion due to side reactions (e.g., protodeboronation) may be overlooked.

- Substrate compatibility : Electronic effects of the tetrahydroisoquinoline scaffold ( ) .

Methodological Recommendations

- Synthetic Optimization : Use orthogonal protection (e.g., Boc for amines) to prevent side reactions during borylation .

- Analytical Rigor : Combine TGA with differential scanning calorimetry (DSC) to map decomposition pathways .

- Catalytic Screening : Test Brønsted acidic ionic liquids (e.g., [HMIm]BF4) for enhanced coupling efficiency () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.